molecular formula C₁₅H₇D₆NO₂S B1155958 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6

6,7-Dimethoxy-3-(3-thienyl)quinoline-d6

Cat. No.: B1155958
M. Wt: 277.37
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 is a deuterated derivative of the parent compound 6,7-dimethoxy-3-(3-thienyl)quinoline, where six hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where deuterium incorporation improves signal resolution and stability . The compound features a quinoline core substituted with two methoxy groups at positions 6 and 7, and a 3-thienyl moiety at position 2. Its molecular formula is C₁₅H₁₁D₆NO₂S, with a CAS Registry Number of 146535-06-0 .

Synthesis routes for non-deuterated analogs (e.g., 3-thienyl-substituted quinolines) often involve Suzuki-Miyaura cross-coupling reactions (e.g., coupling of halogenated quinolines with thienyl boronic acids) or cyclization strategies using polyphosphoric acid . However, the deuterated variant requires specialized protocols, such as isotopic exchange under controlled conditions.

Properties

Molecular Formula

C₁₅H₇D₆NO₂S

Molecular Weight

277.37

Synonyms

3-(Thien-3-yl)-6,7-dimethoxyquinoline-d6;  RPR 101511-d6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The 3-thienyl substituent distinguishes this compound from other quinoline derivatives. Key comparisons include:

Compound Substituents Biological Activity Key Findings
8t (3-Thienyl derivative) C8-3-thienyl TLR4 agonist (reporter cell assay) Exhibits potent TLR4 activity (comparable to lead compound 2B110) .
8s (2-Furyl derivative) C8-2-furyl TLR4 agonist Similar potency to 8t, suggesting five-membered heterocycles are optimal .
8p (4-Pyridyl derivative) C8-4-pyridyl Inactive/toxic Pyridyl analogs show reduced activity, likely due to basic nitrogen interference .

The 3-thienyl group in 6,7-dimethoxy-3-(3-thienyl)quinoline-d6 enhances lipophilicity and π-π stacking interactions compared to pyridyl or furyl analogs, contributing to improved target binding in receptor assays .

Impact of Deuterium on Physicochemical Properties

Deuteration alters physicochemical properties:

Property 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 Non-deuterated analog
Solubility Poor solubility in DMSO-d6 and common solvents Improved solubility in polar solvents (e.g., methanol)
Metabolic Stability Enhanced due to deuterium kinetic isotope effect Rapid hepatic metabolism
NMR Signal Resolution Sharper peaks (deuterium reduces proton noise) Broader peaks in ¹H-NMR

Deuteration is critical for in vivo tracing studies , where metabolic stability ensures prolonged detection windows .

Structural Analogues with Modified Cores

Compound Core Modification Key Feature
6,7-Dimethoxy-2,4-diphenylquinoline Additional phenyl at C4 Crystal packing stabilized by C–H···π interactions
6,7-Dimethoxy-4-hydroxyquinoline Hydroxy group at C4 Enhanced hydrogen-bonding capacity
6,7-Dimethoxy-3-methylquinazoline Quinazoline core Reduced planarity alters binding affinity

The quinoline core in 6,7-dimethoxy-3-(3-thienyl)quinoline-d6 provides a rigid scaffold for substituent functionalization, whereas quinazoline or tetrahydroisoquinoline derivatives exhibit conformational flexibility, impacting target selectivity .

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